molecular formula C14H16N2O2S B2901932 methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate CAS No. 478046-09-2

methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate

Cat. No. B2901932
CAS RN: 478046-09-2
M. Wt: 276.35
InChI Key: OKVDJMWSRNUVBM-UHFFFAOYSA-N
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Description

“Methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate” is a chemical compound with the CAS Number: 478046-09-2 . It has a molecular weight of 276.36 and its IUPAC name is "this compound" . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O2S/c1-18-13(17)8-5-11-19-14-15-9-10-16(14)12-6-3-2-4-7-12/h2-4,6-7,9-10H,5,8,11H2,1H3 . This indicates the presence of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule .


Physical And Chemical Properties Analysis

The compound is in liquid form .

Advantages and Limitations for Lab Experiments

One of the major advantages of using methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for use in the treatment of various diseases. This compound is also relatively easy to synthesize and purify, making it a cost-effective candidate for use in scientific research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate. One potential direction is the development of new derivatives of this compound that exhibit improved solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of this compound with other compounds, such as other antioxidants or anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

Methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate can be synthesized using a simple and efficient method that involves the reaction of 2-mercapto-1-phenylimidazole with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that can be purified using standard techniques such as recrystallization.

Scientific Research Applications

Methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for use in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. This compound has also been found to exhibit antimicrobial activity against various pathogens, making it a potential candidate for use in the development of new antibiotics.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 4-(1-phenylimidazol-2-yl)sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-18-13(17)8-5-11-19-14-15-9-10-16(14)12-6-3-2-4-7-12/h2-4,6-7,9-10H,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVDJMWSRNUVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCSC1=NC=CN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819690
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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